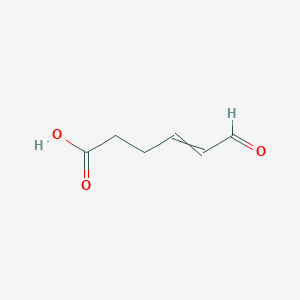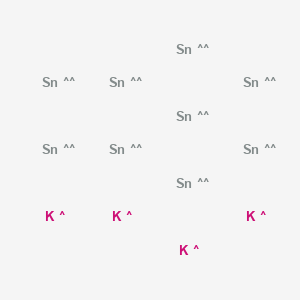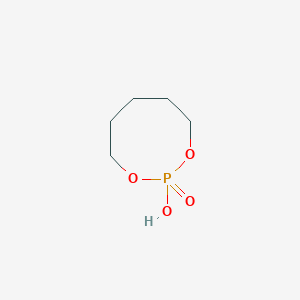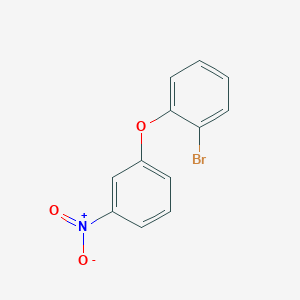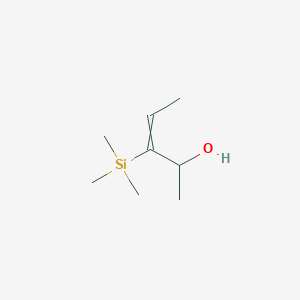
3-(Trimethylsilyl)pent-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)pent-3-en-2-ol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a penten-2-ol backbone. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)pent-3-en-2-ol typically involves the protection of alcohols using trimethylsilyl chloride (TMSCl) in the presence of a strong base such as pyridine or triethylamine . The reaction proceeds as follows:
- The lone pair electrons from the alcohol group attack the silicon atom in TMSCl, causing the silicon-chloride bond to break and form a silyl ether.
- The free electrons on the negatively charged chloride atom then attack the proton attached to the alcohol, resulting in the formation of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)pent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and bromine (Br2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
3-(Trimethylsilyl)pent-3-en-2-ol has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It plays a role in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)pent-3-en-2-ol involves the formation of silyl ethers, which protect the alcohol group from unwanted reactions. The silyl ether can be easily removed by reacting with tetra-n-butylammonium fluoride (TBAF) in acidic conditions, allowing the alcohol group to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsiloxy)-3-penten-2-one: This compound is similar in structure but has a different functional group arrangement.
2-(Trimethylsilyl)-2,3-pentadiene: Another related compound with a different carbon backbone.
Uniqueness
3-(Trimethylsilyl)pent-3-en-2-ol is unique due to its specific combination of a trimethylsilyl group and a penten-2-ol backbone, which provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
85558-65-2 |
|---|---|
Molecular Formula |
C8H18OSi |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
3-trimethylsilylpent-3-en-2-ol |
InChI |
InChI=1S/C8H18OSi/c1-6-8(7(2)9)10(3,4)5/h6-7,9H,1-5H3 |
InChI Key |
VTHVQEQQNJGAMU-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(C)O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


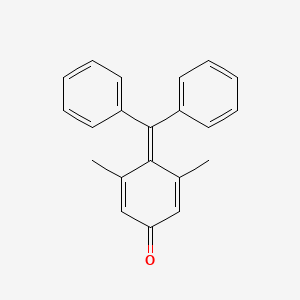
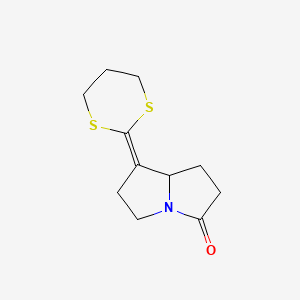

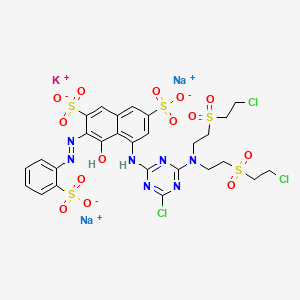
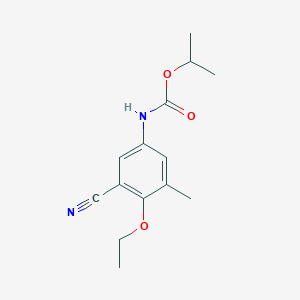

![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
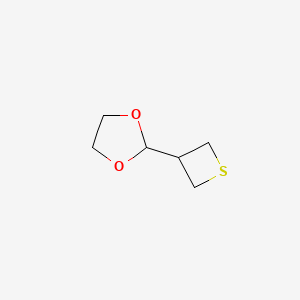
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
